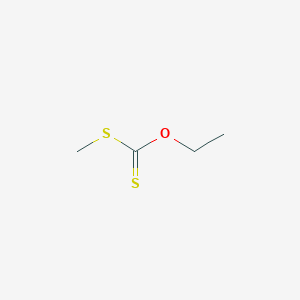
o-Ethyl s-methyl carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl s-methyl carbonodithioate is a useful research compound. Its molecular formula is C4H8OS2 and its molecular weight is 136.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
o-Ethyl s-methyl carbonodithioate (C4H8OS2) is classified as a dithiocarbonate. Its structure features two sulfur atoms and a carbonate group, which contribute to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including reactions involving xanthates and isocyanides.
1.1. Synthesis of Carbamothioates
One of the primary applications of this compound is in the synthesis of carbamothioates, which are important intermediates in organic synthesis. Research has shown that it can be effectively reacted with benzylamines to produce various carbamothioates with yields ranging from 74% to 94% under optimized conditions .
Table 1: Yields of Carbamothioates from this compound Reactions
| Reaction Type | Yield (%) |
|---|---|
| Reaction with benzylamine | 80-94 |
| Reaction with 4-fluorobenzylamine | 75-83 |
| Reaction with 4-chlorobenzylamine | 74-79 |
1.2. RAFT Polymerization
This compound is also utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled polymerization of non-activated monomers, leading to well-defined polymer architectures . The compound's ability to regulate molecular weight and polydispersity makes it valuable in producing advanced materials.
2.1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have indicated that derivatives of dithiocarbonates possess antifungal and antibacterial properties, potentially useful in pharmaceuticals .
3.1. Pesticide Development
Research highlights the potential of this compound in synthesizing insecticides and herbicides. Its derivatives have been explored for their effectiveness against various pests while minimizing environmental impact compared to traditional chemical pesticides .
Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of carbamothioates using this compound, researchers employed sodium hydride as a base in DMF solvent. The results demonstrated that varying the amine substrates significantly influenced yield and product purity, highlighting the compound's versatility in synthetic applications .
Case Study 2: RAFT Polymerization
A series of experiments were conducted to evaluate the performance of this compound as a RAFT agent in polymerizing vinyl monomers. The results indicated successful control over molecular weight and dispersity, affirming its utility in producing functional polymers for biomedical applications .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The dithiocarbonate group in o-Ethyl S-methyl carbonodithioate participates in nucleophilic substitutions, particularly with amines, thiols, and chalcogen-based nucleophiles.
Reaction with Amines
In the presence of sodium hydride (NaH), this compound reacts with primary amines (e.g., benzylamine) to form carbamothioates. For example:
-
Reagents : Benzylamine (5a), NaH, DMF.
-
Mechanism : The reaction proceeds via nucleophilic attack by the amine on the electrophilic sulfur, followed by elimination of the methylthio group. Quantum chemical calculations support a pathway involving hydride-mediated deprotonation and subsequent substitution .
Reaction with Chalcogenyl Halides
This compound reacts with diorganyl disulfides or diselenides in the presence of iodine to form chalcogen-chalcogen bonds.
-
Conditions : Iodine-mediated, room temperature.
-
Example : Reaction with diphenyl disulfide yields products via S–S bond formation .
-
Proposed Pathway :
Condensation Reactions
The compound acts as a precursor in multi-component reactions to generate biologically active derivatives.
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
-
Products : Sulfoxides or sulfones via oxidation of sulfur centers.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Products : Thiols or disulfides, depending on conditions.
Comparative Reaction Yields and Conditions
The table below summarizes key reactions and optimized parameters:
Mechanistic Insights
-
Nucleophilic Substitution : The dithiocarbonate’s sulfur atoms act as electrophilic centers, facilitating attack by amines or thiols. Steric and electronic effects of substituents influence reaction rates .
-
Radical Pathways : Iodine-mediated reactions may involve radical intermediates, though experimental evidence favors ionic mechanisms in most cases .
Propiedades
Número CAS |
623-54-1 |
|---|---|
Fórmula molecular |
C4H8OS2 |
Peso molecular |
136.2 g/mol |
Nombre IUPAC |
O-ethyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3 |
Clave InChI |
ZZHKASLUUFIHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC |
SMILES canónico |
CCOC(=S)SC |
Key on ui other cas no. |
623-54-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















